molecular formula C21H26N2O2 B10882527 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 423746-82-1

1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10882527
CAS No.: 423746-82-1
M. Wt: 338.4 g/mol
InChI Key: BZLNDERTLMRMRA-UHFFFAOYSA-N
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Description

    1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone: , is a synthetic organic compound.

  • Its chemical formula is C19H24N2O .
  • The compound features a piperazine ring (with a cyclopentyl substituent) and an ether linkage to a naphthalene moiety.
  • CPNE’s unique structure suggests potential biological activity.
  • Preparation Methods

    • Synthetic Routes :
      • CPNE can be synthesized through various routes, including cyclization reactions.
      • One common method involves the reaction of 4-cyclopentylpiperazine with 2-naphthol in the presence of acid catalysts.
    • Reaction Conditions :
      • The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
      • Acidic conditions facilitate the cyclization process.
    • Industrial Production :
      • While CPNE is not produced industrially on a large scale, it serves as a valuable intermediate in drug discovery.
  • Chemical Reactions Analysis

    • Reactivity :
      • CPNE can undergo various reactions, including:
        • Oxidation : Oxidative processes may modify the naphthalene or piperazine portions.
        • Reduction : Reduction of the carbonyl group could yield a secondary alcohol.
        • Substitution : Nucleophilic substitution reactions may occur at the piperazine nitrogen or the naphthalene ring.
    • Common Reagents and Conditions :
      • Oxidation : Reagents like chromium(VI) oxide or manganese dioxide can be used.
      • Reduction : Hydride reagents (e.g., sodium borohydride ) are suitable.
      • Substitution : Nucleophiles (e.g., amines , halides ) can replace functional groups.
    • Major Products :
      • The specific products depend on the reaction conditions and substituents present.
  • Scientific Research Applications

    • Medicinal Chemistry :
      • CPNE derivatives may exhibit pharmacological properties (e.g., antipsychotic, anxiolytic, or anti-inflammatory effects).
    • Biological Studies :
      • Researchers explore CPNE’s interactions with receptors, transporters, and enzymes.
      • It could serve as a lead compound for drug development.
    • Industry :
      • CPNE’s applications extend to materials science, where its unique structure influences material properties.
  • Mechanism of Action

    • Targets and Pathways :
      • CPNE’s mechanism likely involves interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
      • It may modulate signal transduction pathways.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unique Features :
      • CPNE’s combination of a piperazine ring and naphthalene ether distinguishes it from related compounds.
    • Similar Compounds :
      • Clozapine : An antipsychotic with a piperazine ring.
      • Diphenhydramine : Contains an ether linkage and is used as an antihistamine.
      • Mianserin : Another piperazine-based antidepressant.

    Remember that CPNE’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties, making it an exciting compound in the realm of chemical and biological sciences.

    Properties

    CAS No.

    423746-82-1

    Molecular Formula

    C21H26N2O2

    Molecular Weight

    338.4 g/mol

    IUPAC Name

    1-(4-cyclopentylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

    InChI

    InChI=1S/C21H26N2O2/c24-21(23-13-11-22(12-14-23)19-7-3-4-8-19)16-25-20-10-9-17-5-1-2-6-18(17)15-20/h1-2,5-6,9-10,15,19H,3-4,7-8,11-14,16H2

    InChI Key

    BZLNDERTLMRMRA-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

    Origin of Product

    United States

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